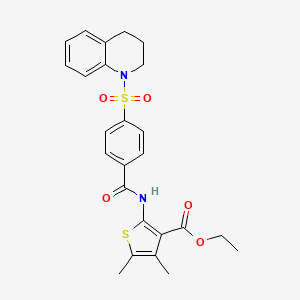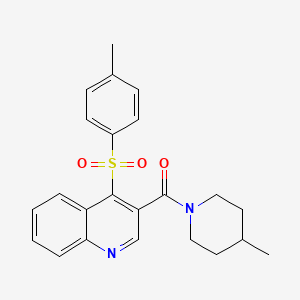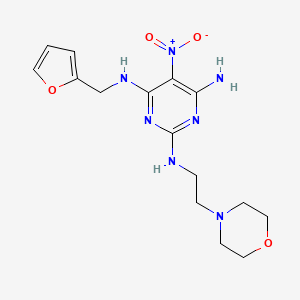![molecular formula C22H28N6O2S B2728382 2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941942-04-7](/img/structure/B2728382.png)
2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H28N6O2S and its molecular weight is 440.57. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HPLC Method Development for Anticonvulsant Drug Candidates
A novel anticonvulsant drug candidate, referred to as "Epimidin," has been the subject of research focusing on the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining related substances in potential active pharmaceutical ingredients. This method employs gradient elution on an ACE C18 column, using a mobile phase composed of methanol and a phosphate buffer solution. The study validated the method according to the International Council for Harmonisation (ICH) guidelines, including stability assessments under various stress conditions like high temperature, strong acids and bases, and oxidizing agents. The findings revealed that Epimidin is susceptible to degradation under these conditions, leading to the formation of unidentified impurities (Severina et al., 2021).
Anticancer Potential of Pyrazolo[3,4-d]pyrimidin-1-yl Acetamide Derivatives
Research into the anticancer properties of derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide has been conducted, focusing on the synthesis of compounds with various aryloxy groups attached to the pyrimidine ring. These compounds were tested against 60 cancer cell lines, revealing that one compound in particular exhibited significant growth inhibition against eight cancer cell lines. This study highlights the potential of these derivatives in the development of new anticancer agents (Al-Sanea et al., 2020).
Analgesic and Anti-inflammatory Properties of Pyrazolo[3,4-d]pyrimidin Derivatives
A study on the synthesis of novel derivatives from visnagenone–ethylacetate and khellinone–ethylacetate, reacting with 6-aminothiouracil, resulted in compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These activities were measured against standard drugs, showing that certain derivatives had high COX-2 selectivity indices and protection percentages, indicating their potential as therapeutic agents for conditions involving COX-2 overexpression (Abu‐Hashem et al., 2020).
Exploration of Pyridine Derivatives for Analgesic and Antiparkinsonian Activities
Another noteworthy research endeavor involved the synthesis of a series of pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine. These derivatives were tested for their analgesic and antiparkinsonian activities, showing promising results comparable to known drugs like Valdecoxib and Benzatropine. This study underscores the therapeutic potential of these compounds for managing pain and Parkinson's disease symptoms (Amr et al., 2008).
ACAT-1 Inhibition for Potential Therapeutic Applications
Research on 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) identified it as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This compound exhibited significant selectivity for ACAT-1 over ACAT-2, enhancing its aqueous solubility and oral absorption. The findings suggest K-604's potential for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-30-17-8-6-16(7-9-17)14-19(29)23-10-13-28-21-18(15-24-28)20(25-22(26-21)31-2)27-11-4-3-5-12-27/h6-9,15H,3-5,10-14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJHYOPWSPYXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)
![2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2728302.png)

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)
![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)


![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)



![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)

